2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Kinase Inhibitor Design Pim-1 Structure-Activity Relationship

2-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 117838-36-5, MF C16H9ClN2O2, MW 296.71) is a heterotricyclic small molecule belonging to the benzofuro[3,2-d]pyrimidin-4(3H)-one class. This class is prominently featured in patent literature as a scaffold for ATP-competitive protein kinase inhibitors, targeting kinases such as Pim-1, Pim-2, Pim-3, Cdc7, and CK2.

Molecular Formula C16H9ClN2O2
Molecular Weight 296.71 g/mol
Cat. No. B6016914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Molecular FormulaC16H9ClN2O2
Molecular Weight296.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H9ClN2O2/c17-10-7-5-9(6-8-10)15-18-13-11-3-1-2-4-12(11)21-14(13)16(20)19-15/h1-8H,(H,18,19,20)
InChIKeyYSCRTZZQYTWUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one: Core Properties & Procurement Context


2-(4-Chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 117838-36-5, MF C16H9ClN2O2, MW 296.71) is a heterotricyclic small molecule belonging to the benzofuro[3,2-d]pyrimidin-4(3H)-one class [1]. This class is prominently featured in patent literature as a scaffold for ATP-competitive protein kinase inhibitors, targeting kinases such as Pim-1, Pim-2, Pim-3, Cdc7, and CK2 [2]. The compound's core structure fuses a benzofuran and a pyrimidinone ring, with a 4-chlorophenyl substituent at the 2-position, distinguishing it from other halogenated or alkyl-substituted analogs within the same patent space.

Why 2-(4-Chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one Cannot Be Substituted by Generic Analogs


Within the benzofuropyrimidinone class, subtle modifications of the 2-aryl substituent profoundly alter kinase selectivity, cellular permeability, and oral bioavailability [1]. Early structure-activity relationship (SAR) studies revealed that while 2-aryl derivatives are potent at the enzymatic level, they suffer from limited cell permeability, a liability that was overcome by switching to 2-alkyl substitutions [1]. Furthermore, X-ray crystallography of Pim-1 bound complexes demonstrates that the position of the chlorine atom on the phenyl ring (e.g., 2-chlorophenyl vs. 4-chlorophenyl) dictates specific interactions within the ATP-binding pocket, impacting binding mode and kinase selectivity profiles [2]. Generic replacement with an unsubstituted 2-phenyl or a 2-alkyl analog would therefore result in unpredictable and non-interchangeable biological outcomes, invalidating comparisons and experimental reproducibility.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one


Regioisomeric Differentiation: 4-Chlorophenyl vs. 2-Chlorophenyl in Pim-1 Kinase Binding

In the Pim-1 kinase inhibitor series, the 8-bromo-2-(2-chlorophenyl) analog (PDB ligand 79O) was co-crystallized with Pim-1 (PDB 4ALU), revealing a specific binding mode where the 2-chlorophenyl group occupies the ATP-binding pocket [1]. The target compound, 2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, relocates the chlorine atom from the ortho to the para position of the phenyl ring. This positional shift changes the electrostatic potential and steric footprint within the kinase hinge region, which is known to alter the selectivity window across the Pim kinase family (Pim-1, Pim-2, Pim-3) [2]. The SAR study reported that 2-aryl benzofuropyrimidinones possess pan-PIM activities, but specific IC50 values are influenced by the aryl substitution pattern [2].

Kinase Inhibitor Design Pim-1 Structure-Activity Relationship

Physicochemical Property Differentiation: LogP and Predicted Permeability vs. Unsubstituted 2-Phenyl Analog

The introduction of a chlorine atom at the 4-position of the 2-phenyl ring increases lipophilicity compared to the unsubstituted 2-phenyl analog. The target compound has a predicted ACD/LogP of 3.51, whereas the unsubstituted 2-phenyl[1]benzofuro[3,2-d]pyrimidin-4(1H)-one shows a lower LogP (predicted ~2.9) . This difference in LogP directly impacts predicted membrane permeability (ACD/BCF: 400.41 at pH 5.5 for the target compound) . In the context of the Pim-1 program, 2-aryl analogs were identified as having cell permeability limitations, making this LogP shift a critical differentiator during lead optimization [1].

ADME Prediction Lipophilicity Drug-likeness

Kinase Selectivity Context: Pim-1 vs. Cdc7 vs. CK2 Selectivity Window Implied by Substitution Pattern

The benzofuropyrimidinone patent (WO2009086264A1) specifically claims compounds as inhibitors of Pim-1, Pim-2, Pim-3, Cdc7, and CK2 [1]. The selectivity among these kinases is highly dependent on the 2-position and 8-position substituents. For example, XL413 (8-chloro-2-[(2S)-pyrrolidin-2-yl]) is a potent Cdc7 inhibitor (IC50 = 3.4 nM) but shows lower activity against Pim-1 (IC50 = 42 nM) and CK2 (IC50 = 215 nM) . The 2-(4-chlorophenyl) derivative, lacking the 8-substitution and bearing a 2-aryl group, is positioned within the SAR landscape as a pan-PIM leads with a potentially orthogonal selectivity profile compared to the 2-alkyl/8-chloro substituted Cdc7-targeting analogs [2].

Kinase Selectivity Pim-1 Cdc7 CK2 Off-target Screening

Antifungal Protein Kinase C (CaPkc1) Inhibition: Class-Level Activity Validation

Three benzofuro[3,2-d]pyrimidine derivatives were evaluated for CaPkc1 inhibitory activity in Candida albicans at concentrations of 50 μM, 100 μM, and 150 μM. A concentration of 100 μM was found to be optimal for CaPkc1 inhibition across all three tested derivatives [1]. Additionally, a benzofuropyrimidinedione analog demonstrated a synergistic effect with fluconazole, restoring susceptibility in a resistant C. albicans strain [2]. While the target compound was not among the specific derivatives tested in the published CaPkc1 assay, its core scaffold identity places it within this validated antifungal class, and the 4-chlorophenyl substituent offers a structurally differentiated vector for optimizing this activity.

Antifungal Resistance CaPkc1 Fluconazole Susceptibility Restoration

Synthetic Tractability and Intermediate Utility in the Exelixis Patent Space

2-(4-Chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one serves as a core intermediate in the synthetic pathways claimed in patent WO2009086264A1, where the 4-oxo group can be elaborated to 4-amino or 4-substituted derivatives for kinase inhibitor diversification [1]. This compound is synthesized via aza-Wittig reaction of an iminophosphorane with 4-chlorophenyl isocyanate, followed by cyclization, a method yielding 2-substituted benzofuro[3,2-d]pyrimidin-4(3H)-ones in 72–88% yields [2]. The 4-chlorophenyl substituent is specifically enumerated in the patent's Markush structures, distinguishing it from other aryl variants such as 2-chlorophenyl, 3-chlorophenyl, and 4-methoxyphenyl [1].

Medicinal Chemistry Synthetic Intermediates Patent SAR Exploration

Predicted Drug-Likeness and Oral Bioavailability vs. Advanced Lead XL413

The target compound adheres to Lipinski's Rule of Five with zero violations, a molecular weight of 296.71 Da, a polar surface area (PSA) of 55 Ų, and only one H-bond donor . In the Pim-1 inhibitor program, the 2-aryl lead series was deprioritized in favor of 2-alkyl analog '6l' due to the latter's superior permeability and oral exposure [1]. The target compound's predicted physicochemical profile (LogP 3.51, BCF 400.41) suggests better passive permeability than the unsubstituted 2-phenyl analog but potentially lower oral exposure than the optimized 2-alkyl lead '6l' (whose specific data was not publicly disclosed) [1].

Drug-likeness Oral Bioavailability Lead Optimization

Optimized Application Scenarios for 2-(4-Chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one


Pim-1 Kinase SAR Probe for Halogen-Position Selectivity Studies

Researchers designing Pim-1 inhibitors can deploy this compound alongside the 2-(2-chlorophenyl) isomer to systematically map the impact of chlorine position on kinase hinge-region binding. The 4-chlorophenyl orientation is structurally distinct from the 2-chlorophenyl analog co-crystallized in PDB 4ALU, enabling direct comparison of binding modes and selectivity fingerprints within the Pim kinase family [1][2].

Antifungal Lead Optimization for Azole-Resistant Candida albicans

Given that the benzofuro[3,2-d]pyrimidine scaffold has demonstrated CaPkc1 inhibitory activity and synergy with fluconazole in resistant C. albicans strains, the 4-chlorophenyl derivative is a viable starting point for medicinal chemistry optimization aimed at restoring azole susceptibility [3][4]. Its LogP of 3.51 supports fungal cell membrane penetration, a critical attribute for intracellular target engagement.

Synthetic Intermediate for Patent-Protected Kinase Inhibitor Libraries

The compound is explicitly claimed as a structural variant in the Exelixis patent family (WO2009086264A1), making it a legitimate intermediate for constructing proprietary kinase inhibitor libraries. The 4-oxo group can be readily converted to 4-amino or 4-alkoxy analogs via established aza-Wittig and substitution chemistry, yielding diverse analogs in good yields (72-88% range) [5][6].

Kinase Selectivity Profiling Against Cdc7 and CK2 Off-Targets

For programs that have already identified Cdc7 or CK2 inhibition as a safety liability, this 2-aryl derivative provides a structurally distinct Pim-biased control compound. Its selectivity profile can be benchmarked against the Cdc7-selective inhibitor XL413 (Cdc7 IC50 = 3.4 nM) to define the selectivity contribution of the 2-aryl vs. 2-alkyl substitution .

Quote Request

Request a Quote for 2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.